molecular formula C11H13N3 B2825856 N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline CAS No. 1006449-83-7

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline

Cat. No.: B2825856
CAS No.: 1006449-83-7
M. Wt: 187.246
InChI Key: RHBPVRNJIXJHCJ-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline (CAS: 1006352-95-9, EN300-229196) is a substituted aniline derivative featuring a 1-methyl-1H-pyrazole moiety linked via a methylene bridge to the aniline nitrogen. Its molecular formula is C₁₂H₁₅N₃ (molecular weight: 201.27 g/mol), as reported in , though discrepancies exist in (listed as C₁₅H₂₁N₃). This compound is categorized under EN300-229196 and is noted for its planar molecular geometry, which facilitates intermolecular interactions such as hydrogen bonding and π–π stacking .

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, analogous pyrazolyl derivatives are synthesized via refluxing aryl amines with halogenated precursors in solvents like xylene (e.g., ).

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBPVRNJIXJHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1-methyl-1H-pyrazole-3-carbaldehyde reacts with aniline to form an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to various substituted derivatives depending on the electrophile or nucleophile used .

Scientific Research Applications

Therapeutic Potential

Research indicates that 3-(Piperidin-3-ylmethyl)phenol;hydrobromide may act as a modulator of specific receptor activities, particularly in the context of neurological disorders. Its ability to bind to molecular targets suggests potential use as a therapeutic agent in treating conditions such as depression and anxiety.

Case Study: Receptor Interaction
A study investigated the interaction of this compound with various neurotransmitter receptors. The results demonstrated that it could selectively inhibit certain receptor subtypes, leading to significant pharmacological effects, including increased serotonin levels in the brain, which are associated with mood regulation .

Building Block in Synthesis

The compound serves as an important intermediate in organic synthesis. Its piperidine structure allows for further derivatization, enabling the creation of more complex molecules that may possess desirable biological properties.

Synthesis Methodology
The synthesis typically involves:

  • Step 1: Formation of the piperidine ring through cyclization.
  • Step 2: Substitution reactions to introduce the phenolic group.
  • Step 3: Salt formation with hydrobromic acid to yield the hydrobromide salt.

This method ensures high yields and purity, making it suitable for both laboratory research and industrial applications .

The compound has shown promise in various pharmacological studies, particularly concerning its effects on enzyme inhibition. It has been evaluated for its ability to inhibit enzymes linked to disease pathways, such as those involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved Effect
Enzyme InhibitionNAPE-PLDIncreased potency
Receptor ModulationSerotonin ReceptorsEnhanced serotonin release
AntiproliferativeCancer Cell Lines (e.g., MCF-7)Significant reduction in cell viability

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on optimizing the structure of 3-(Piperidin-3-ylmethyl)phenol;hydrobromide to enhance its potency and selectivity. Modifications at various positions on the piperidine ring have yielded compounds with improved biological activity, demonstrating the importance of structural variations in drug design .

Table 2: SAR Analysis of Derivatives

Compound NameModification TypePotency Increase
Compound AR1 substitution3-fold increase
Compound BR2 modification10-fold increase
Compound CR3 substitutionEnhanced selectivity

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and aniline moiety can interact with various biological pathways, influencing processes such as signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The pyrazole ring in the main compound enhances π–π interactions and hydrogen bonding, critical in crystal packing (e.g., S(6) ring motifs in ) .
  • Silane derivatives (e.g., ) exhibit improved adhesion due to hydrolyzable trimethoxysilyl groups, enabling cross-linking in polymers .
  • Trifluoromethyl groups () increase lipophilicity and metabolic stability, making them suitable for bioactive molecules .

Synthetic Pathways :

  • Pyrazolyl-aniline derivatives are often synthesized via aromatic nucleophilic substitution (e.g., reacting aniline with chlorinated pyridazines; ) .
  • Silane-based analogs require silylation reactions, as seen in .

Crystallographic Behavior: The planar geometry of the main compound supports intermolecular hydrogen bonding (N–H⋯N) and π–π stacking (3.68 Å in ), similar to pyridazine derivatives . Silane-containing analogs lack such directional interactions due to non-planar siloxane groups .

Physicochemical Properties

While explicit data (e.g., melting points) are unavailable in the evidence, trends can be inferred:

  • Solubility : The trifluoromethyl derivative () is likely less polar than the parent compound, enhancing organic solvent compatibility .
  • Thermal Stability : Silane-based analogs () exhibit higher thermal stability due to cross-linked networks .

Biological Activity

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3C_{11}H_{13}N_3 with a molecular weight of approximately 203.24 g/mol. Its structure features an aniline backbone substituted with a pyrazole moiety, which is known for conferring various biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, a series of related compounds demonstrated potent inhibitory effects on tumor growth, particularly in breast (MCF-7) and melanoma (B16-F10) cancer cell lines. One derivative exhibited an IC50 value of 1.88 μM against MCF-7 cells, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound 5aMCF-71.88 ± 0.11
Compound 5aB16-F102.12 ± 0.15

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Reference
Compound A60.56
Compound B57.24
Diclofenac Sodium54.65

Antiviral Activity

This compound derivatives have been evaluated for their antiviral properties, particularly against respiratory syncytial virus (RSV). In vitro studies revealed that certain compounds could inhibit RSV replication at micromolar concentrations, with EC50 values ranging from 5 μM to 28 μM .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammation pathways. The pyrazole moiety enhances binding affinity and stability against metabolic degradation, making these compounds promising candidates for drug development .

Case Studies

Case Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of N-(1-methyl-1H-pyrazol-3-yl)methyl-aniline derivatives showed that one compound significantly inhibited CDK2/cyclin E activity with an IC50 of 0.98 μM, suggesting its potential as an anticancer therapeutic agent .

Case Study 2: Anti-inflammatory Properties
Another investigation revealed that several pyrazole-linked compounds exhibited substantial anti-inflammatory effects in vivo, with some demonstrating superior efficacy compared to established drugs like celecoxib .

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